3-Bromo-4,5,7-trichloroquinoline
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Overview
Description
3-Bromo-4,5,7-trichloroquinoline: is an organic compound with the molecular formula C9H3BrCl3N and a molecular weight of 311.39 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of bromine and chlorine atoms substituted at specific positions on the quinoline ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,5,7-trichloroquinoline typically involves the halogenation of quinoline derivatives. One common method includes the bromination and chlorination of quinoline under controlled conditions. For instance, the reaction of quinoline with bromine and chlorine in the presence of a catalyst can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using specialized equipment to ensure precise control over reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4,5,7-trichloroquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-4,5,7-trichloroquinoline has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4,5,7-trichloroquinoline involves its interaction with specific molecular targets and pathways. The presence of halogen atoms on the quinoline ring can influence its binding affinity and reactivity with biological molecules. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 7-Bromo-3,4-dichloroquinoline
- 4-Bromo-7,8-dichloroquinoline
- 2-Methyl-4,5,7-trichloroquinoline
- 4,7,8-Trichloroquinoline
- 4,6,7-Trichloroquinoline
Comparison: 3-Bromo-4,5,7-trichloroquinoline is unique due to the specific positions of the bromine and chlorine atoms on the quinoline ring. This unique substitution pattern can result in distinct chemical properties and reactivity compared to other similar compounds. For example, the presence of bromine at the 3-position and chlorine at the 4, 5, and 7 positions can influence the compound’s electronic distribution and steric effects, which in turn affect its reactivity and interactions with other molecules .
Properties
IUPAC Name |
3-bromo-4,5,7-trichloroquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrCl3N/c10-5-3-14-7-2-4(11)1-6(12)8(7)9(5)13/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQJCRJFTCKEFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(C(=CN=C21)Br)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrCl3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671210 |
Source
|
Record name | 3-Bromo-4,5,7-trichloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204811-37-9 |
Source
|
Record name | 3-Bromo-4,5,7-trichloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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